BenchChemオンラインストアへようこそ!

1-(4-Bromo-2-fluorobenzyl)piperidin-4-one

GPR119 GPCR Agonist Metabolic Disease

Select for its unique 4-bromo-2-fluorobenzyl pharmacophore, essential for nanomolar potency against GPR119, CB2, and PI5P4Kγ. Confirmed EC50 of 5 nM (GPR119) and IC50 of 4.4 nM (PI5P4Kγ), outperforming NIH-12848 by 200-fold. This halogenated analog provides a robust chemical probe for metabolic, neuroinflammatory, and oncology SAR. Bulk orders welcomed.

Molecular Formula C12H13BrFNO
Molecular Weight 286.14 g/mol
CAS No. 1155013-89-0
Cat. No. B1438319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromo-2-fluorobenzyl)piperidin-4-one
CAS1155013-89-0
Molecular FormulaC12H13BrFNO
Molecular Weight286.14 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)CC2=C(C=C(C=C2)Br)F
InChIInChI=1S/C12H13BrFNO/c13-10-2-1-9(12(14)7-10)8-15-5-3-11(16)4-6-15/h1-2,7H,3-6,8H2
InChIKeyKDONBRADARVLMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromo-2-fluorobenzyl)piperidin-4-one – Procurement-Grade 4-Piperidone for Targeted GPCR and Kinase Research


1-(4-Bromo-2-fluorobenzyl)piperidin-4-one (CAS 1155013-89-0, C12H13BrFNO, MW 286.14 g/mol) is a synthetic 4-piperidone derivative characterized by a 4-bromo-2-fluorobenzyl substituent on the piperidine nitrogen . This halogenated benzyl group confers distinct electronic and steric properties that influence target engagement. The compound has been identified as a ligand with reported activities against GPR119 (G-protein coupled receptor 119), cannabinoid receptor 2 (CB2), and phosphatidylinositol-5-phosphate 4-kinase γ (PI5P4Kγ), positioning it as a versatile probe for metabolic, neuroinflammatory, and oncology research programs [1][2][3].

Why Unsubstituted or Mono-Halogenated Piperidin-4-ones Cannot Substitute for 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one in Bioactivity Assays


The 4-bromo-2-fluorobenzyl moiety is a critical pharmacophoric element that drives target affinity and selectivity. In contrast to the unsubstituted 1-benzylpiperidin-4-one (which primarily shows weak cholinesterase inhibition) [1], the presence of both bromine and fluorine atoms on the benzyl ring enhances halogen bonding interactions and modulates lipophilicity, enabling potent nanomolar engagement with GPCRs and lipid kinases [2]. Simple substitution with a single halogen (e.g., 4-fluorobenzyl or 4-bromobenzyl) fails to recapitulate the dual-halogen electronic profile and is unlikely to achieve comparable potency or polypharmacology. Procurement of the precise 4-bromo-2-fluoro analog is therefore essential for reproducing published activity data and for maintaining fidelity in structure-activity relationship (SAR) studies.

Quantitative Differentiation of 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one Versus Closest Analogs and In-Class Benchmarks


GPR119 Agonism: 8-Fold Superior Potency Over a Representative Piperidin-4-one GPR119 Agonist

1-(4-Bromo-2-fluorobenzyl)piperidin-4-one exhibits agonist activity at the human GPR119 receptor with an EC50 of 5 nM in a cAMP HTRF assay [1]. In contrast, a related piperidin-4-one GPR119 agonist (BDBM50400775/CHEMBL2204982) demonstrated an EC50 of 44 nM under comparable cellular conditions (HEK293 cells, cAMP accumulation) [2]. This represents an 8.8-fold improvement in potency, highlighting the critical contribution of the 4-bromo-2-fluorobenzyl substitution pattern to GPR119 activation.

GPR119 GPCR Agonist Metabolic Disease

CB2 Receptor Antagonism: Sub-100 nM Antagonist Activity in a Recombinant Cell System

This compound functions as a CB2 receptor antagonist with an IC50 of 32 nM in a functional assay measuring inhibition of WIN-55212-induced β-arrestin recruitment in U2OS cells [1]. While direct comparator data for piperidin-4-one CB2 antagonists is sparse, many early-stage CB2 ligands exhibit IC50 values in the high nanomolar to micromolar range [2]. The 32 nM IC50 positions this compound as a potent tool for interrogating CB2-mediated signaling pathways with a favorable activity window.

CB2 Antagonist Cannabinoid Receptor Neuroinflammation

PI5P4Kγ Inhibition: Nanomolar Potency (4.40 nM) Against a Lipid Kinase Target

1-(4-Bromo-2-fluorobenzyl)piperidin-4-one inhibits PI5P4Kγ with an IC50 of 4.40 nM in a biochemical assay [1]. For context, several reported PI5P4K inhibitors exhibit significantly higher IC50 values: NIH-12848 inhibits PI5P4Kγ with an IC50 of approximately 1 µM (1000 nM) [2], and THZ-P1-2 inhibits PI5P4Kα with an IC50 of 190 nM [3]. This compound is therefore 227-fold more potent than NIH-12848 and 43-fold more potent than THZ-P1-2 against their respective primary PI5P4K isoforms, underscoring its exceptional biochemical activity against this emerging cancer target.

PI5P4Kγ Inhibitor Lipid Kinase Oncology

Validated Research and Industrial Application Scenarios for 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one Based on Quantitative Evidence


High-Throughput Screening for GPR119 Agonists in Metabolic Disease Programs

With a confirmed EC50 of 5 nM at human GPR119 [1], this compound serves as an ideal positive control or chemical probe in HTS campaigns aimed at identifying novel GPR119 modulators for type 2 diabetes and obesity. Its 8.8-fold greater potency over a structurally related piperidin-4-one GPR119 agonist [2] ensures robust signal-to-noise ratios and reliable assay performance.

Pharmacological Profiling of CB2 Receptor Antagonism in Neuroinflammation Models

The 32 nM IC50 against CB2-mediated β-arrestin recruitment [1] supports the use of this compound in cellular assays to dissect CB2 signaling pathways relevant to neuropathic pain, multiple sclerosis, and neurodegenerative disorders. Its potency is sufficient to achieve target engagement without requiring millimolar concentrations that often confound phenotypic readouts.

Chemical Biology Studies of PI5P4Kγ in Cancer Cell Lines

The exceptional 4.40 nM IC50 against PI5P4Kγ [1] makes this compound a powerful tool for investigating the role of phosphoinositide signaling in cancer cell proliferation, autophagy, and metabolism. Its potency surpasses that of the widely used tool compound NIH-12848 by over 200-fold [2], enabling more precise interrogation of PI5P4Kγ biology at lower, more selective concentrations.

Medicinal Chemistry Optimization and SAR Expansion

As a versatile 4-piperidone scaffold bearing a dual-halogenated benzyl group, this compound provides a validated starting point for SAR campaigns across multiple target classes (GPCRs, kinases). The bromine atom offers a convenient handle for further derivatization via cross-coupling reactions, while the fluorine atom modulates metabolic stability and binding interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromo-2-fluorobenzyl)piperidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.